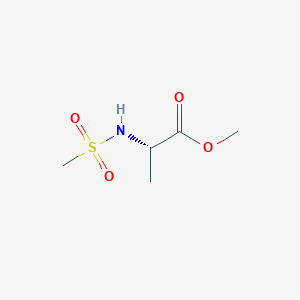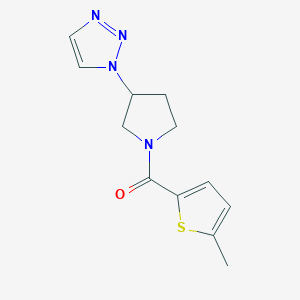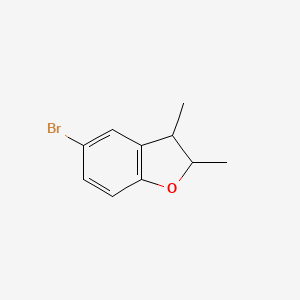![molecular formula C11H15ClFNO B2362858 [1-(3-Fluoro-4-metoxifenil)ciclopropil]metanamina clorhidrato CAS No. 1417636-87-3](/img/structure/B2362858.png)
[1-(3-Fluoro-4-metoxifenil)ciclopropil]metanamina clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]methanamine hydrochloride: is a chemical compound with the molecular formula C10H14ClFNO It is known for its unique structure, which includes a cyclopropyl group attached to a methanamine moiety, and a fluoro and methoxy substituent on the phenyl ring
Aplicaciones Científicas De Investigación
[1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]methanamine hydrochloride: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
Mode of Action
As a research chemical, it’s likely that its interaction with its targets and the resulting changes are still under investigation .
Result of Action
As a research chemical, its effects are likely still under investigation .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence its action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]methanamine hydrochloride typically involves the following steps:
Formation of the cyclopropyl ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.
Introduction of the fluoro and methoxy groups: These substituents can be introduced through electrophilic aromatic substitution reactions on a phenyl ring.
Attachment of the methanamine group: This step involves the formation of a carbon-nitrogen bond, which can be achieved through reductive amination or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of [1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]methanamine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can be performed on the fluoro or methoxy groups, potentially leading to the formation of de-fluorinated or de-methoxylated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Comparación Con Compuestos Similares
[1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]methanamine hydrochloride: can be compared with other similar compounds, such as:
[1-(3-Fluorophenyl)cyclopropyl]methanamine hydrochloride: Lacks the methoxy group, which may affect its chemical and biological properties.
[1-(4-Methoxyphenyl)cyclopropyl]methanamine hydrochloride: Lacks the fluoro group, which can influence its reactivity and interactions.
[1-(3-Chloro-4-methoxyphenyl)cyclopropyl]methanamine hydrochloride: Contains a chloro group instead of a fluoro group, which may alter its chemical behavior and biological activity.
The uniqueness of [1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]methanamine hydrochloride lies in its specific combination of substituents, which can confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
[1-(3-fluoro-4-methoxyphenyl)cyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c1-14-10-3-2-8(6-9(10)12)11(7-13)4-5-11;/h2-3,6H,4-5,7,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVBXDLKMHIHIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC2)CN)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[1,3]dioxol-5-yl-piperidin-4-yl-amine](/img/structure/B2362778.png)

![1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride](/img/structure/B2362780.png)
![1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanol](/img/structure/B2362781.png)
![3-(1-((4-fluorobenzyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide](/img/structure/B2362782.png)
![5-{[2-(Trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2362784.png)

![N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2362788.png)




![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2362798.png)
